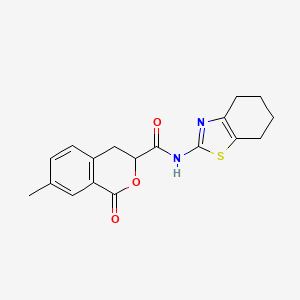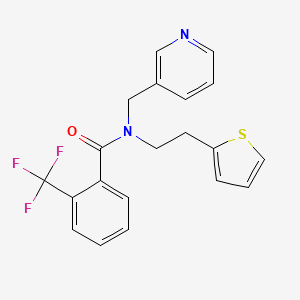![molecular formula C10H14FN3O5S2 B2468148 methyl N-(3-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}propyl)-N-methylcarbamate CAS No. 2094317-89-0](/img/structure/B2468148.png)
methyl N-(3-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}propyl)-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(3-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}propyl)-N-methylcarbamate is a chemical compound known for its potential applications in various fields such as chemistry, biology, medicine, and industry. This complex compound consists of multiple functional groups that contribute to its diverse reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}propyl)-N-methylcarbamate typically involves multi-step organic reactions. One common approach includes the following steps:
Preparation of 5-(fluorosulfonyl)-1,3-thiazole: : This is achieved by reacting thioamide with a sulfonyl fluoride in the presence of a base.
Coupling with Carbamoyl Compound: : The synthesized thiazole derivative is then coupled with a suitable carbamoyl compound through a nucleophilic substitution reaction.
Formation of Propyl Derivative: : The resulting product is further reacted with a propylating agent under controlled conditions.
Carbamate Formation: : Finally, the compound undergoes carbamation using methyl isocyanate to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes, but optimized for large-scale manufacturing. Continuous flow reactors, automated synthesis, and rigorous quality control measures are often employed to ensure high yield and purity. Safety protocols are essential due to the involvement of reactive and potentially hazardous intermediates.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring and the methyl groups.
Reduction: : Reduction reactions can target the carbonyl and thiazole functionalities.
Substitution: : Both nucleophilic and electrophilic substitution reactions are common, particularly at the fluoro and sulfonyl sites.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, nucleophiles such as amines and thiols.
Major Products
Depending on the reaction conditions, major products include modified carbamates, thiazoles with varying substituents, and de-protected propyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for versatile chemical modifications, making it valuable in combinatorial chemistry and material science.
Biology
Biologically, it exhibits activity as an enzyme inhibitor, specifically targeting enzymes that interact with carbamate groups. This makes it relevant in studies related to metabolic pathways and enzyme kinetics.
Medicine
In the medical field, this compound has been explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, offering possibilities for developing new therapeutics.
Industry
Industrially, it finds use in the production of specialty chemicals, agrochemicals, and potentially as a precursor for polymers and advanced materials.
Mecanismo De Acción
Effects
The compound exerts its effects primarily through covalent bonding with active sites on enzymes or proteins. The carbamate group interacts with nucleophilic residues, leading to enzyme inhibition or protein modification.
Molecular Targets and Pathways
Key molecular targets include serine hydrolases and sulfonamide-sensitive enzymes. These interactions disrupt normal enzymatic activity, which can be beneficial in therapeutic or experimental contexts.
Comparación Con Compuestos Similares
Similar Compounds
Methyl N-(3-{[5-(chlorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}propyl)-N-methylcarbamate
Methyl N-(3-{[5-(bromosulfonyl)-1,3-thiazol-2-yl]carbamoyl}propyl)-N-methylcarbamate
Uniqueness
The fluorosulfonyl group in methyl N-(3-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}propyl)-N-methylcarbamate imparts unique electronic and steric properties, enhancing its reactivity and specificity compared to similar compounds with chloro or bromo substituents. This makes it particularly suitable for applications requiring precise molecular interactions and high reactivity.
There you go! Need anything more specific? I can always dive deeper into any section.
Propiedades
IUPAC Name |
methyl N-[4-[(5-fluorosulfonyl-1,3-thiazol-2-yl)amino]-4-oxobutyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O5S2/c1-14(10(16)19-2)5-3-4-7(15)13-9-12-6-8(20-9)21(11,17)18/h6H,3-5H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNBDUNIFJHUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=NC=C(S1)S(=O)(=O)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-7-(but-2-en-1-yl)-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2468074.png)



![3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2468079.png)
![5-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2468081.png)
![2-methoxy-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2468083.png)



